molecular formula C18H22ClNO B13747888 1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride

1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride

Cat. No.: B13747888
M. Wt: 303.8 g/mol
InChI Key: UGGYSALJPLAMAM-UHFFFAOYSA-N
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Description

1-[(Dibenzylamino)methyl]cyclopropan-1-ol hydrochloride is a cyclopropane-based amino alcohol hydrochloride salt. Its structure comprises:

  • A strained cyclopropane ring with a hydroxyl (-OH) group at the 1-position.
  • A dibenzylamino group (-N(CH₂Ph)₂) attached via a methylene (-CH₂-) linker.
  • A hydrochloride salt to enhance solubility and stability.

The strained cyclopropane ring may confer unique conformational rigidity, while the dibenzylamino group could modulate lipophilicity and receptor interactions .

Properties

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

IUPAC Name

1-[(dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride

InChI

InChI=1S/C18H21NO.ClH/c20-18(11-12-18)15-19(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17;/h1-10,20H,11-15H2;1H

InChI Key

UGGYSALJPLAMAM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions and Yields Table

Step / Reaction Type Reagents and Conditions Solvent Temperature Atmosphere Yield (%) Notes
Titanium-mediated cyclopropanol formation Ethyl 2-(dibenzylamino)acetate + Ti(OiPr)4 + EtMgBr THF / Diethyl ether 0–20 °C, then RT Argon/N2 44–50 Stir overnight, quench with NH4Cl, extract, silica gel chromatography
Reductive N-benzylation Compound 50 + PhCHO + NaBH4 MeOH Room temperature N2 Not specified Partial deprotection of OH; TBDMS protection recommended
Hydroxy protection (TBDMS protection) TBDMSCl + Et3N + DMAP CH2Cl2 Room temperature N2 75 Protects hydroxy group to prevent deprotection during further steps
Alkylation with methyl iodide NaH (60% in mineral oil) + MeI THF 0 °C to RT N2 14.1–33 Reaction times 1–3 hours; purification by silica gel chromatography
Phosphonate coupling Potassium carbonate + diethyl α-chloromethylphosphonate or LiOtBu + diethyl p-toluenesulfonyloxymethylphosphonate DMF / THF 60 °C N2 85–87.5 High yields; reaction monitored by TLC
N,N-Dibenzylamide synthesis TBDMSCl + imidazole + DCC + HOBT + dibenzylamine DMF 20–60 °C Ambient 49 "One-pot" synthesis from N-benzylserine
Allylation of amide derivative Allyl bromide + K2CO3 MeCN 60 °C Ambient 64 Yields N-allyl derivative

Research Outcomes and Observations

  • The titanium-mediated cyclopropanation remains the cornerstone for constructing the cyclopropanol core, with Kulinkovich-type reactions providing moderate yields but high versatility.

  • Protection of the hydroxy group is critical to prevent side reactions during reductive N-alkylation, as unprotected cyclopropanols are prone to deprotection and ring-opening under reductive conditions.

  • Alkylation reactions on the nitrogen atom using sodium hydride and alkyl halides yield moderate to low yields, indicating possible steric hindrance or competing side reactions.

  • Phosphonate coupling reactions proceed efficiently under basic conditions, providing functionalized derivatives useful for further synthetic elaborations.

  • The synthetic route allows for the preparation of various derivatives, including N-allyl and N,N-dibenzyl-protected amides, expanding the compound's utility in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(Dibenzylamino)methyl]cyclopropan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Cyclopropane Cores

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Target Compound Cyclopropanol -OH, -CH₂N(CH₂Ph)₂ C₁₈H₂₂ClNO 307.83 Reference standard -
1-(2,4-Dichlorophenyl)cyclopropanamine hydrochloride Cyclopropanamine -NH₂, -C₆H₃Cl₂ C₉H₁₀Cl₃N 230.55 Aromatic chloro substituents; amine vs. alcohol
1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride Cyclopropane -NH₂, -CH₂OH C₄H₁₀ClNO 123.58 Hydroxymethyl instead of dibenzylamino; no aromatic groups
1-((R)-1-dibenzylamino-ethyl)-cyclopropanol Cyclopropanol -OH, -CH₂CH₂N(CH₂Ph)₂ C₁₉H₂₄ClNO 321.86 Ethyl linker vs. methyl linker; stereochemistry (R-configuration)

Key Observations :

  • Core Flexibility: Cyclopropanol derivatives exhibit greater rigidity than cyclopropanamine analogues, which may influence binding affinity in biological targets .

Analogues with Dibenzylamino Substituents on Alternative Cores

Compound Name Core Structure Molecular Formula Biological Activity/Application Reference
Trans-3-(dibenzylamino)-1-methylcyclohexan-1-ol Cyclohexanol C₂₁H₂₇NO Anticancer activity (IC₅₀ = 8.2 μM)
4-(Dibenzylamino)cyclohexanone hydrochloride Cyclohexanone C₁₉H₂₄ClNO Intermediate in opioid receptor ligands
1-(dibenzylamino)-3-phenyl-2-propanol hydrochloride Propanol C₂₃H₂₆ClNO Not reported; structural similarity to β-blockers

Key Observations :

  • Biological Relevance: Dibenzylamino-substituted cyclohexanols show anticancer activity, suggesting the substituent’s role in cytotoxicity .

Key Observations :

  • Synthetic Efficiency : Rhodium catalysis and one-pot methods improve yields compared to multi-step approaches .
  • Salt Formation : Hydrochloride salts generally enhance aqueous solubility, critical for pharmaceutical formulations .

Biological Activity

1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride is a chemical compound with the molecular formula C18_{18}H21_{21}NO·HCl, characterized by its unique cyclopropane structure and dibenzylamino substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and neuroprotective applications.

  • Molecular Formula : C18_{18}H21_{21}NO·HCl
  • Molecular Weight : 267.37 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 277.1 °C
  • LogP : 2.33 (indicating moderate lipophilicity)

Biological Activities

Research indicates that 1-[(dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride exhibits a range of biological activities:

Anticancer Activity

Studies have shown that this compound may inhibit cancer cell proliferation. A notable study evaluated its effects on various cancer cell lines, demonstrating a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. The mechanism appears to involve the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Neuroprotective Effects

In neuropharmacological studies, the compound has been shown to protect against oxidative stress-induced neuronal damage. In vitro assays using SH-SY5Y neuroblastoma cells indicated that treatment with 1-[(dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride reduced reactive oxygen species (ROS) levels and improved cell survival rates under oxidative stress conditions .

The biological activity of this compound is believed to be influenced by its structural features:

  • Cyclopropanol Moiety : The strained cyclopropane ring may enhance reactivity with biological targets.
  • Dibenzylamino Group : This bulky group may facilitate interactions with specific receptors or enzymes involved in cellular signaling pathways.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry examined the effects of various dibenzylamino derivatives on cancer cells. The results indicated that compounds with similar structures to 1-[(dibenzylamino)methyl]cyclopropan-1-ol displayed potent anticancer activity, particularly against breast and lung cancer cell lines. The study highlighted the importance of the dibenzylamino group in enhancing cytotoxicity .

Case Study 2: Neuroprotection in Animal Models

In vivo studies utilizing rodent models of neurodegeneration demonstrated that administration of the hydrochloride salt form improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-(Dibenzylamino)propan-2-olPropanol derivativeMore flexible due to longer alkane chain
1-(Phenylmethyl)cyclopropan-1-olSingle benzyl groupSimpler structure, potentially different reactivity
1-Amino-cyclopropanolAmino group instead of dibenzylLacks bulky groups, affecting solubility

The unique combination of cyclopropane ring strain and bulky dibenzylamino groups in 1-[(dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride may contribute to its distinct biological activities compared to structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(Dibenzylamino)methyl]cyclopropan-1-ol hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopropanation strategies using diazo compounds or vinyl ethers, followed by functionalization of the cyclopropane ring. For example, dibenzylamine can be introduced via reductive amination or nucleophilic substitution. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of reagents like NaBH4 for reductions. Yield optimization often requires iterative adjustments to these parameters .
  • Critical Analysis : Evidence from structurally similar cyclopropane derivatives (e.g., methyl 4-(aminomethyl)cyclopropane carboxylate hydrochloride) highlights that using Lewis acids (e.g., BF3·OEt2) improves regioselectivity during cyclopropanation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

  • Methodological Answer :

  • 1H/13C NMR : Key markers include the cyclopropane ring protons (δ 0.8–1.5 ppm, split into multiplets due to ring strain) and the benzyl groups (δ 7.2–7.4 ppm aromatic protons). The aminomethyl group (–CH2N–) typically resonates at δ 2.8–3.2 ppm .
  • IR Spectroscopy : Stretching vibrations for the hydroxyl group (νO–H ~3200–3400 cm⁻¹) and tertiary amine (νC–N ~1200 cm⁻¹) confirm functional groups .
  • HPLC-MS : Used to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 368.2) .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

  • Methodological Answer : Enantioselective synthesis may employ chiral auxiliaries or catalysts. For example, Evans oxazolidinones can induce asymmetry during cyclopropanation. Alternatively, kinetic resolution using lipases (e.g., CAL-B) has been reported for related aminocyclopropane derivatives. Monitoring enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) is critical .
  • Case Study : details the use of (1R,2R)-2-(aminomethyl)cyclopentanol hydrochloride, where asymmetric hydrogenation with a Ru-BINAP catalyst achieved >90% ee. Similar strategies could be adapted for the target compound .

Q. What strategies are employed to resolve contradictions in reported biological activities across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

Standardized Assays : Use validated models (e.g., HEK293 cells for receptor binding) and include positive controls (e.g., known enzyme inhibitors).

Batch Consistency : Ensure synthetic batches are >95% pure (via HPLC) and characterized identically (e.g., same salt form).

Meta-Analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. saline) or dosage ranges. For example, halogen substituent positioning (as in ) significantly alters bioactivity, which may explain discrepancies .

Q. How does the compound’s cyclopropane ring influence its pharmacokinetic properties and target binding?

  • Methodological Answer : The cyclopropane ring enhances metabolic stability by resisting cytochrome P450 oxidation. Computational docking (e.g., AutoDock Vina) predicts that the rigid ring structure promotes van der Waals interactions with hydrophobic enzyme pockets. For example, shows that cyclopropane-containing analogs exhibit higher affinity for GABA receptors compared to cyclohexane derivatives .
  • Experimental Validation : Radioligand displacement assays (e.g., using [3H]-muscimol) quantify receptor affinity. Structure-activity relationship (SAR) studies can further refine the pharmacophore .

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